molecular formula C14H20FNO3S B486646 1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine CAS No. 791844-93-4

1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine

Cat. No.: B486646
CAS No.: 791844-93-4
M. Wt: 301.38g/mol
InChI Key: HNUMZLHNBGBWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and a dimethylpiperidine moiety. The unique structural features of this compound make it an interesting subject for various scientific research applications.

Preparation Methods

The synthesis of 1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes such as cell signaling, apoptosis, or inflammation . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-Fluoro-3-methoxyphenyl)sulfonyl)-3,5-dimethylpiperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(4-fluoro-3-methoxyphenyl)sulfonyl-3,5-dimethylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO3S/c1-10-6-11(2)9-16(8-10)20(17,18)12-4-5-13(15)14(7-12)19-3/h4-5,7,10-11H,6,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUMZLHNBGBWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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